3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline
Description
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}aniline is an aniline derivative featuring a piperidine ring substituted with an aminomethyl group at the 4-position, connected via a methylene bridge to the aniline ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical applications. The primary amine on the piperidine and the aniline group provide sites for hydrogen bonding and derivatization, while the piperidine ring enhances conformational flexibility .
Properties
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBQRFRDCVRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline typically involves the reaction of halogenated aromatic compounds with aminomethylpiperidine under specific conditions. For instance, halogenated aromatic compounds can be reacted with aminomethylpiperidine in the presence of a copper catalyst at elevated temperatures . This method ensures high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of nanocatalysts, such as cobalt or ruthenium-based catalysts, can enhance the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Electrophiles: Such as halogens (chlorine, bromine) or nitronium ions for substitution reactions.
Major Products
The major products formed from these reactions include nitroso, nitro, and halogenated derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, piperidine derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
3-(Trifluoromethyl)-4-((4-(dimethylamino)piperidin-1-yl)methyl)aniline (83a)
- Structure: Similar backbone but includes a trifluoromethyl (-CF₃) group on the aniline ring and a dimethylamino (-NMe₂) substituent on the piperidine.
- The dimethylamino group introduces stronger basicity compared to the aminomethyl group in the target compound.
- Synthesis : Yield of 39% when reacted with compound 59a via general procedure A .
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
- Structure: Replaces the aminomethyl-piperidinylmethyl group with a 3-methylpiperidinylsulfonyl moiety.
- Impact: The sulfonyl group (-SO₂-) is electron-withdrawing, reducing the electron density of the aniline ring and altering reactivity in electrophilic substitutions.
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- Structure : Incorporates a methoxy (-OMe) group on the aniline ring and a methylpiperazine substituent on the piperidine.
- Impact : The -OMe group is electron-donating, activating the aniline ring for further functionalization. The methylpiperazine adds a secondary amine, increasing solubility and basicity (MW: 304.43; C₁₇H₂₈N₄O) .
Ring System Modifications
3-(Trifluoromethyl)-4-((3-dimethylamino)pyrrolidin-1-yl)methylaniline (83b)
- Structure : Replaces piperidine with pyrrolidine (5-membered ring).
- Impact : Pyrrolidine's smaller ring increases steric strain but may enhance binding affinity in certain targets due to constrained conformation. Yield (39%) matches piperidine-based analogs, suggesting similar synthetic efficiency .
4-[3-(Dimethylamino)azetidin-1-yl]piperidin-1-yl Aniline
Functional Group Additions
N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-2-(4-(trifluoromethyl)phenoxy)aniline (34c)
- Structure : Includes a propoxy linker between the benzylamine and piperidine.
- Synthesized via reductive amination with quantitative conversion .
4-(Piperidin-1-ylsulfonyl)aniline
- Structure : Sulfonyl group bridges piperidine and aniline.
- Impact : The sulfonyl group (-SO₂-) enhances stability and acidity (pKa ~10–12 for sulfonamides), making it suitable for protease inhibition. CAS 6336-68-1 .
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